molecular formula C19H18ClF4N3O B2763357 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882082-22-6

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2763357
CAS No.: 882082-22-6
M. Wt: 415.82
InChI Key: FFNXOGKIRCJIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS: 882082-22-6) is a synthetic acetamide derivative with a molecular formula of C₁₉H₁₈ClF₄N₃O and a molecular weight of 415.81 g/mol . Its structure features:

  • A 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen.
  • A 4-(4-fluorophenyl)piperazine moiety linked to the acetamide carbonyl.
    This compound is part of a broader class of piperazine-containing acetamides, which are of interest in medicinal chemistry due to piperazine's role in enhancing pharmacokinetic properties and receptor binding .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF4N3O/c20-16-6-1-13(19(22,23)24)11-17(16)25-18(28)12-26-7-9-27(10-8-26)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNXOGKIRCJIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor of one of the DNA building blocks.

Mode of Action

It is believed to interact with its target, thymidylate synthase, leading to potential changes in the enzyme’s activity. This interaction could inhibit the enzyme’s function, thereby affecting DNA synthesis.

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By potentially inhibiting the function of Thymidylate synthase, the compound could disrupt the formation of dTMP, a crucial component of DNA. This disruption could lead to downstream effects on cell division and growth.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Thymidylate synthase and the subsequent impact on the DNA synthesis pathway. By potentially inhibiting Thymidylate synthase, the compound could affect cell division and growth, leading to various cellular responses.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₈ClF₄N₃O, with a molecular weight of 415.82 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities, particularly in the central nervous system (CNS).

Structural Overview

PropertyValue
Molecular FormulaC₁₉H₁₈ClF₄N₃O
Molecular Weight415.82 g/mol
IUPAC NameThis compound
CAS Number882082-22-6

The primary mechanism of action for this compound involves its interaction with thymidylate synthase , an enzyme critical for DNA synthesis. This interaction potentially disrupts the enzyme's activity, leading to alterations in biochemical pathways associated with cell proliferation and survival.

Biochemical Pathways Affected

  • DNA Synthesis Pathway : By inhibiting thymidylate synthase, the compound may affect nucleotide synthesis, thereby impacting DNA replication and repair processes.
  • Neuronal Activity : The piperazine moiety suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Anticonvulsant Activity

Research indicates that derivatives similar to this compound exhibit anticonvulsant properties. In a study evaluating various piperazine derivatives, compounds were tested using maximal electroshock (MES) and pentylenetetrazole models in rodents.

Key Findings:

  • Efficacy in MES Model : Several compounds demonstrated significant protection against seizures induced by MES at doses of 100 mg/kg and 300 mg/kg.
  • Delayed Onset : Some active compounds showed delayed onset of action, suggesting prolonged therapeutic effects.

Table 1: Anticonvulsant Activity of Related Compounds

CompoundDose (mg/kg)MES Protection (%)
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide10075%
N-(3-trifluoromethylphenyl)-2-(4-fluorophenyl)piperazine30085%
This compound100TBD

Study on Anticonvulsant Activity

In a comprehensive study published in Pharmaceutical Chemistry Journal, various derivatives were synthesized and screened for their anticonvulsant activity. The study highlighted that compounds containing the trifluoromethyl group exhibited enhanced efficacy in seizure models compared to their non-trifluoromethyl counterparts .

Research on Thymidylate Synthase Inhibition

Another study focused on the inhibition of thymidylate synthase by similar compounds, revealing that structural modifications significantly affect binding affinity and biological activity. This research underscores the importance of the piperazine structure in modulating enzyme interactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy against various cancer cell lines, including human breast cancer cells. The compound's mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), a target crucial for DNA repair mechanisms in cancer cells.

Case Study:
In a study published in Molecules, compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide demonstrated IC50 values ranging from 18 μM to 57.3 μM against PARP1, indicating significant potential for developing PARP inhibitors for oncology applications .

CompoundIC50 (μM)Mechanism of Action
This compound18PARP inhibition
Olaparib57.3PARP inhibition

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives with similar structures can inhibit the growth of various pathogens, suggesting that this compound may have applications in treating infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Studies have shown that modifications to the piperazine ring and substitution patterns on the aromatic systems can significantly affect biological activity.

Key Findings:
Research indicates that electron-withdrawing groups enhance potency, while specific substitution patterns on the aryl tail lead to improved interactions with biological targets .

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Specific aryl substitutionsEnhanced target interaction

Neuropharmacological Applications

The compound's structural characteristics suggest potential applications in neuropharmacology, particularly in developing treatments for neurological disorders. The piperazine moiety is often associated with compounds targeting serotonin receptors, which are crucial in managing conditions such as depression and anxiety.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Ring Substitutions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS: 297150-41-5)
  • Structure : Differs by replacing the 4-fluorophenyl group on piperazine with a phenyl group.
  • Molecular Weight : 397.82 g/mol (vs. 415.81 g/mol for the target compound) .
  • Implications : The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the fluorinated analog .
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide
  • Structure : Incorporates a 2-furoyl substituent on piperazine instead of 4-fluorophenyl.
  • Implications : The bulkier, heteroaromatic furoyl group could alter solubility and receptor selectivity .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)
  • Structure : Features a tosyl (p-toluenesulfonyl) group on piperazine.

Aryl Substituent Variations

Phenylglycinamide Derivatives (Compounds 51–56 in )

These analogs (e.g., 51 : C₂₄H₂₄ClF₃N₃O₂) share a hybrid phenyl-piperazinyl-acetamide scaffold but vary in substituents:

  • Substituents : Include 3-chloro-5-(trifluoromethyl)phenyl (51), 3-(trifluoromethyl)phenyl (53), and 3,5-bis(trifluoromethyl)phenyl (55).
  • Physicochemical Properties :
    • Melting points range from 131.8°C (53) to 195.4°C (55).
    • Yields during synthesis are high (88–94%), indicating efficient synthetic routes .
  • SAR : Increased trifluoromethyl groups enhance lipophilicity, which may improve CNS penetration but reduce aqueous solubility.

Heterocyclic Replacements

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • Structure : Replaces piperazine with a triazolylsulfanyl group.
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Structure : Contains a thiadiazole ring instead of piperazine.
  • Implications: Thiadiazoles are known for antimicrobial activity, suggesting divergent biological applications compared to piperazine-based analogs .

Insecticide-Related Analogs

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Structure : Shares a chloroacetamide core but incorporates a pyrazole ring.
  • Biological Relevance: Related to Fipronil derivatives, highlighting the role of cyano and chloro groups in pesticidal activity .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound can be synthesized via nucleophilic substitution reactions involving coupling of the chloro-trifluoromethylphenyl moiety with the piperazine-acetamide backbone. Key steps include:

  • Step 1 : Formation of the piperazine-acetamide intermediate via reaction of 4-(4-fluorophenyl)piperazine with chloroacetyl chloride under reflux in acetonitrile .
  • Step 2 : Coupling with 2-chloro-5-(trifluoromethyl)aniline using a polar aprotic solvent (e.g., DMF) and a base like triethylamine to facilitate amide bond formation .
  • Characterization : Use 1H/13C NMR to confirm substituent integration and purity (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine protons). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 415.82 (M+H⁺) .

Q. What pharmacological targets are associated with this compound based on structural analogs?

Structural analogs (e.g., piperazine-linked acetamides) exhibit activity against serotonin/dopamine receptors and kinase pathways . For example:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) show enhanced interactions with bacterial enzymes like DNA gyrase .
  • Anti-inflammatory potential : Piperazine moieties may inhibit COX-2 or TNF-α pathways, as seen in analogs with similar substitution patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Substitution analysis : Replace the 4-fluorophenyl group on the piperazine with bulkier aryl groups (e.g., 3,4-dichlorophenyl) to evaluate steric effects on receptor binding .
  • Electron-deficient vs. electron-rich moieties : Compare trifluoromethyl (-CF₃) with methoxy (-OCH₃) groups on the phenyl ring to assess impacts on metabolic stability and target affinity .
  • Data-driven optimization : Use molecular docking to map interactions with biological targets (e.g., 5-HT₁A receptors) and validate via in vitro assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported biological data for similar compounds?

Discrepancies in antimicrobial efficacy (e.g., gram-positive vs. gram-negative activity) may arise from:

  • Experimental variables : Differences in bacterial strains, inoculum size, or solvent systems (DMSO vs. saline) .
  • Structural impurities : Validate purity (>95% via HPLC) and confirm the absence of regioisomers (e.g., using 2D NMR NOESY) .

Q. How to validate analytical methods for assessing compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS to identify major breakdown products .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Q. What mechanistic insights exist for this compound’s interaction with kinase pathways?

Piperazine-acetamide derivatives inhibit kinases by:

  • ATP-binding pocket competition : The trifluoromethylphenyl group may sterically hinder ATP binding in kinases like EGFR or BRAF .
  • Allosteric modulation : Fluoro substituents enhance hydrogen bonding with catalytic lysine residues, as shown in crystallographic studies of analogous compounds .

Methodological Guidelines

Q. How to design experiments for evaluating metabolic stability in vitro?

  • Hepatocyte incubation : Incubate the compound (10 µM) with primary human hepatocytes for 0–120 minutes. Quench reactions with acetonitrile and analyze via LC-MS/MS to quantify parent compound depletion .
  • CYP450 inhibition assays : Use recombinant CYP3A4/2D6 enzymes to measure IC₅₀ values and identify metabolic liabilities .

Q. What in vivo models are suitable for assessing anti-inflammatory efficacy?

  • Murine carrageenan-induced paw edema : Administer the compound (10–50 mg/kg, oral) and measure edema reduction over 6 hours. Compare with indomethacin as a positive control .
  • Cytokine profiling : Collect serum post-treatment and quantify IL-6/TNF-α levels via ELISA to confirm mechanistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.